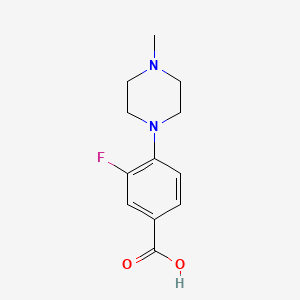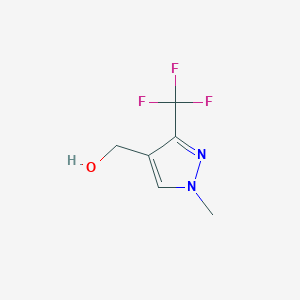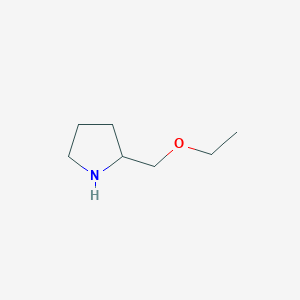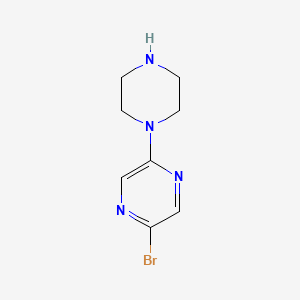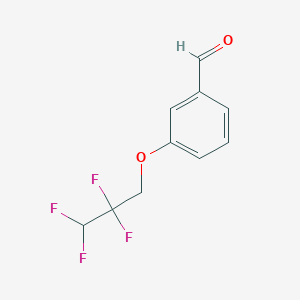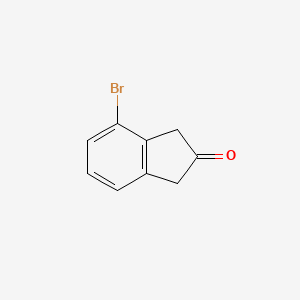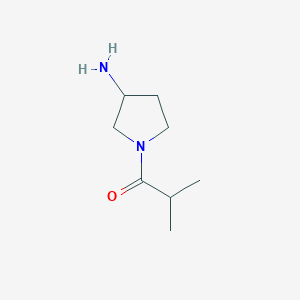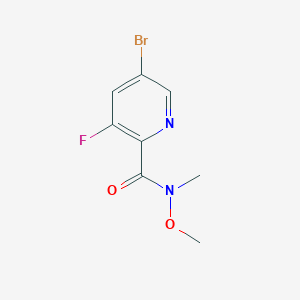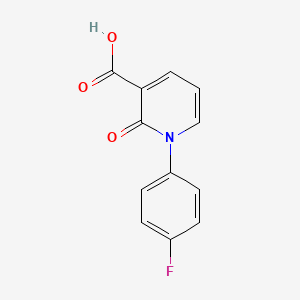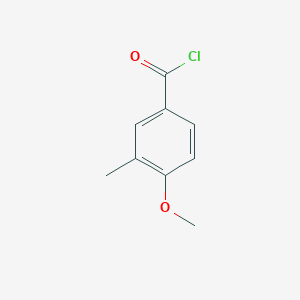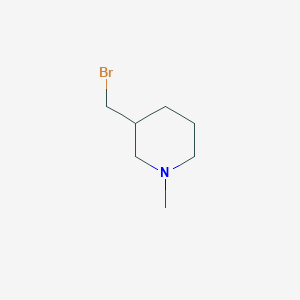
3-(Bromomethyl)-1-methylpiperidine
描述
3-(Bromomethyl)-1-methylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by a bromomethyl group attached to the third carbon of the piperidine ring and a methyl group attached to the nitrogen atom. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1-methylpiperidine typically involves the bromination of 1-methylpiperidine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows: [ \text{1-Methylpiperidine} + \text{NBS} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or bromine-containing reagents in the presence of catalysts can also be employed to achieve high yields and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding piperidine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form 3-methyl-1-methylpiperidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products Formed:
Substitution: 3-Azidomethyl-1-methylpiperidine.
Oxidation: this compound N-oxide.
Reduction: 3-Methyl-1-methylpiperidine.
科学研究应用
3-(Bromomethyl)-1-methylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of potential therapeutic agents targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Bromomethyl)-1-methylpiperidine depends on its application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or disrupt protein function, leading to therapeutic effects. The molecular targets and pathways involved vary based on the specific derivative or application.
相似化合物的比较
3-(Chloromethyl)-1-methylpiperidine: Similar structure but with a chlorine atom instead of bromine.
3-(Hydroxymethyl)-1-methylpiperidine: Contains a hydroxymethyl group instead of bromomethyl.
3-(Aminomethyl)-1-methylpiperidine: Features an aminomethyl group in place of bromomethyl.
Uniqueness: 3-(Bromomethyl)-1-methylpiperidine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and amino analogs. The bromine atom is a better leaving group, making it more reactive in nucleophilic substitution reactions. This property is advantageous in synthetic applications where high reactivity is desired.
属性
IUPAC Name |
3-(bromomethyl)-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYZKPJAXWDZFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
